4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol
Brand Name: Vulcanchem
CAS No.: 1021023-73-3
VCID: VC6991123
InChI: InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18)
SMILES: C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O
Molecular Formula: C13H13N5O
Molecular Weight: 255.281

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

CAS No.: 1021023-73-3

Cat. No.: VC6991123

Molecular Formula: C13H13N5O

Molecular Weight: 255.281

* For research use only. Not for human or veterinary use.

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol - 1021023-73-3

Specification

CAS No. 1021023-73-3
Molecular Formula C13H13N5O
Molecular Weight 255.281
IUPAC Name 4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol
Standard InChI InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18)
Standard InChI Key OQRWWTCTHDGACK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol . Its structure comprises:

  • A pyrazolo[3,4-d]pyrimidine moiety, a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7.

  • An ethylamino chain (-NH-CH2_2-CH2_2-) bridging the pyrimidine ring to a para-substituted phenol group.

Key identifiers include:

  • SMILES: C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O

  • InChIKey: OQRWWTCTHDGACK-UHFFFAOYSA-N

  • PubChem CID: 42226878 .

Synonyms and Registry Numbers

The compound is cataloged under multiple aliases, including STK944736 and 4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol . Its CAS registry number, 1021023-73-3, facilitates cross-referencing in chemical databases .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is published, analogous pyrazolo[3,4-d]pyrimidine derivatives are synthesized via:

  • Cyclocondensation Reactions: Combining aminopyrazoles with carbonyl compounds .

  • Vilsmeier-Haack Formylation: Introducing aldehyde groups to sydnone intermediates, though this method risks unintended cyclization .

A plausible route involves:

  • Step 1: Reacting 4-aminophenethyl alcohol with 4-chloropyrazolo[3,4-d]pyrimidine under basic conditions to form the ethylamino linkage.

  • Step 2: Protecting the phenol group during synthesis to prevent side reactions, followed by deprotection .

Challenges in Synthesis

The phenolic -OH group’s reactivity necessitates protective strategies (e.g., silylation or acetylation) to avoid oxidation or unwanted nucleophilic substitutions . Additionally, achieving regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization remains a hurdle, often requiring meticulous temperature and catalyst control .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: A strong absorption band near 3300 cm1^{-1} confirms the phenolic -OH stretch . Bands at 1600–1500 cm1^{-1} correspond to aromatic C=C and C=N vibrations .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: A singlet at δ 8.5–9.0 ppm for pyrimidine protons; δ 6.7–7.2 ppm for aromatic phenol protons .

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks at δ 155–160 ppm for pyrimidine carbons; δ 115–125 ppm for phenolic carbons .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

  • Stability: Susceptible to photodegradation; storage in amber vials under inert atmosphere is recommended .

Reactivity and Functionalization

Electrophilic Substitution

The phenol group undergoes O-alkylation or sulfonation, enabling derivatization for enhanced solubility or bioactivity . For instance, sulfonation at the para position could introduce a sulfonic acid group, improving aqueous solubility.

Coordination Chemistry

The pyrimidine nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}). Such complexes are explored for anticancer properties, though studies specific to this compound are pending .

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